molecular formula C10H12ClN5O2S B7950567 (S)-2-((2-chloro-9H-purin-6-yl)amino)-4-(methylthio)butanoic acid

(S)-2-((2-chloro-9H-purin-6-yl)amino)-4-(methylthio)butanoic acid

Cat. No.: B7950567
M. Wt: 301.75 g/mol
InChI Key: RTZUYATYVQVRPC-YFKPBYRVSA-N
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Description

(S)-2-((2-chloro-9H-purin-6-yl)amino)-4-(methylthio)butanoic acid is a synthetic organic compound that features a purine base, a chlorinated substituent, and a butanoic acid moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((2-chloro-9H-purin-6-yl)amino)-4-(methylthio)butanoic acid typically involves multi-step organic synthesis. A common approach might include:

    Formation of the Purine Base: Starting with a suitable purine precursor, chlorination can be achieved using reagents like thionyl chloride or phosphorus oxychloride.

    Amination: The chlorinated purine can then be reacted with an appropriate amine under controlled conditions to introduce the amino group.

    Attachment of the Butanoic Acid Moiety: This step might involve coupling reactions, such as using carbodiimide reagents to link the purine derivative with a butanoic acid derivative.

    Introduction of the Methylthio Group: This can be achieved through nucleophilic substitution reactions using methylthiolating agents.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors might be employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or amino groups.

    Reduction: Reduction reactions could target the purine ring or the carboxylic acid group.

    Substitution: Nucleophilic substitution reactions are common, especially involving the chlorine atom on the purine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Thiols, amines, and other nucleophilic species.

Major Products

The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in synthetic organic chemistry.

Biology

Biologically, compounds with purine bases are often explored for their potential as enzyme inhibitors or as analogs of nucleotides.

Medicine

In medicinal chemistry, such compounds could be investigated for their potential therapeutic effects, such as antiviral or anticancer activities.

Industry

Industrially, derivatives of this compound might be used in the synthesis of pharmaceuticals or as intermediates in the production of other chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    Adenosine analogs: Compounds like 2-chloroadenosine.

    Purine derivatives: Compounds such as 6-mercaptopurine.

Uniqueness

The uniqueness of (S)-2-((2-chloro-9H-purin-6-yl)amino)-4-(methylthio)butanoic acid might lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity.

Properties

IUPAC Name

(2S)-2-[(2-chloro-7H-purin-6-yl)amino]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O2S/c1-19-3-2-5(9(17)18)14-8-6-7(13-4-12-6)15-10(11)16-8/h4-5H,2-3H2,1H3,(H,17,18)(H2,12,13,14,15,16)/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZUYATYVQVRPC-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC1=NC(=NC2=C1NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC1=NC(=NC2=C1NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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